molecular formula C8H8O3 B1199172 2-Hydroxy-5-methoxybenzaldehyde CAS No. 672-13-9

2-Hydroxy-5-methoxybenzaldehyde

Cat. No.: B1199172
CAS No.: 672-13-9
M. Wt: 152.15 g/mol
InChI Key: FZHSPPYCNDYIKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity: 2-Hydroxy-5-methoxybenzaldehyde (CAS 672-13-9), also known as 5-methoxysalicylaldehyde, is a phenolic aldehyde with the molecular formula C₈H₈O₃ (molecular weight: 152.15 g/mol). Its structure features a hydroxyl (-OH) group at position 2 and a methoxy (-OCH₃) group at position 5 on the benzaldehyde ring .

Synthesis: It is synthesized via the Reimer-Tiemann reaction using 4-methoxyphenol, chloroform, and sodium hydroxide . Alternative methods include magnesium-mediated ortho-formylation with paraformaldehyde .

Preparation Methods

Reimer-Tiemann Reaction on 4-Methoxyphenol

Reaction Mechanism and General Procedure

The Reimer-Tiemann reaction is the most widely documented method for synthesizing 2-hydroxy-5-methoxybenzaldehyde. This electrophilic aromatic substitution reaction involves treating 4-methoxyphenol with chloroform (CHCl₃) in a strongly basic aqueous solution, typically sodium hydroxide (NaOH), under reflux conditions . The mechanism proceeds via the generation of a dichlorocarbene intermediate, which attacks the aromatic ring at the ortho position to the hydroxyl group, followed by hydrolysis to yield the aldehyde functionality.

The general reaction equation is:

4-Methoxyphenol+CHCl3+NaOHThis compound+NaCl+H2O\text{4-Methoxyphenol} + \text{CHCl}3 + \text{NaOH} \rightarrow \text{this compound} + \text{NaCl} + \text{H}2\text{O}

Experimental Optimization and Yields

Key parameters influencing the yield include reaction temperature, base concentration, and stoichiometry. A representative procedure involves:

  • Dissolving 4-methoxyphenol in a 10% NaOH solution.

  • Adding chloroform dropwise under vigorous stirring.

  • Refluxing the mixture at 60–70°C for 4–6 hours.

  • Acidifying the cooled solution with HCl to precipitate the product.

  • Purifying via recrystallization from ethanol or aqueous methanol .

This method consistently achieves a 79% yield , as demonstrated in large-scale syntheses. Side products, such as 4-methoxy-2-hydroxybenzoic acid, are minimized by controlling the reaction time and chloroform stoichiometry.

Table 1: Reimer-Tiemann Reaction Conditions and Yield

ParameterOptimal ValueDeviation Impact
Temperature60–70°C<50°C: Slow reaction; >80°C: Side reactions
NaOH Concentration10% (w/v)Lower: Incomplete reaction; Higher: Saponification
Chloroform Ratio1.2 equiv.Excess: Poor yield; Deficient: Unreacted phenol
Reaction Time4–6 hoursShorter: Low conversion; Longer: Degradation

Multi-Step Synthesis from Anethole

Oxidation of Anethole to Anisaldehyde

An alternative route begins with anethole (1-methoxy-4-propenylbenzene), a naturally occurring compound in anise oil. Anethole is oxidized to anisaldehyde (4-methoxybenzaldehyde) using sodium dichromate (Na₂Cr₂O₇) in sulfuric acid (H₂SO₄) . The reaction proceeds via oxidative cleavage of the propenyl group:

Anethole+Na2Cr2O7+H2SO4Anisaldehyde+Cr2(SO4)3+H2O\text{Anethole} + \text{Na}2\text{Cr}2\text{O}7 + \text{H}2\text{SO}4 \rightarrow \text{Anisaldehyde} + \text{Cr}2(\text{SO}4)3 + \text{H}_2\text{O}

In a typical procedure, 20 g of anethole suspended in 150 mL water and 30 mL conc. H₂SO₄ reacts with 55 g Na₂Cr₂O₇ at ≤40°C. Extraction with toluene and vacuum distillation yields 45.5% anisaldehyde .

Reimer-Tiemann Formylation

The final step mirrors the direct method, where 4-methoxyphenol is subjected to the Reimer-Tiemann reaction to yield this compound . Despite the multi-step pathway’s complexity, it integrates naturally sourced anethole, appealing to industries prioritizing bio-based precursors.

Table 2: Multi-Step Synthesis Overview

StepReactantProductKey ReagentsYield
1AnetholeAnisaldehydeNa₂Cr₂O₇, H₂SO₄45.5%
2AnisaldehydeO-Formyl-4-methoxyphenolHCOOOHN/A
3O-Formyl...4-MethoxyphenolH⁺, H₂ON/A
44-MethoxyphenolThis compoundCHCl₃, NaOH79%

Industrial Production Techniques

Scalability of the Reimer-Tiemann Reaction

Industrial-scale production optimizes the Reimer-Tiemann reaction by:

  • Employing continuous flow reactors to enhance mixing and heat transfer.

  • Recycling unreacted chloroform and NaOH to reduce costs.

  • Implementing advanced crystallization techniques (e.g., anti-solvent addition) for high-purity yields .

Comparative Analysis of Synthesis Routes

Efficiency and Cost

  • Reimer-Tiemann Direct Method : Higher yield (79%), fewer steps, and lower operational costs make it the preferred choice for bulk production.

  • Multi-Step Route : Lower overall yield (~36% estimated) and higher complexity limit its use to niche applications requiring bio-sourced intermediates.

Purity and Byproducts

The direct method produces fewer byproducts, whereas the multi-step route requires extensive purification after each stage. Gas chromatography (GC) analyses confirm ≥98% purity for the Reimer-Tiemann product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride in ethanol is a typical reducing agent.

    Substitution: Various nucleophiles can be used under acidic or basic conditions.

Major Products Formed:

    Oxidation: 2-Hydroxy-5-methoxybenzoic acid.

    Reduction: 2-Hydroxy-5-methoxybenzyl alcohol.

    Substitution: Depending on the nucleophile, various substituted benzaldehyde derivatives can be formed.

Scientific Research Applications

Organic Synthesis

Intermediates in Organic Reactions
2-Hydroxy-5-methoxybenzaldehyde serves as an important intermediate in the synthesis of various organic compounds. For instance, it can be alkylated to produce derivatives like 2-alkoxy-5-methoxybenzaldehyde using dimethyl sulfate or diethyl sulfate in the presence of potassium carbonate. This reaction has been reported to yield products useful in dye manufacturing .

Synthesis of Dyestuffs
The compound is utilized as a precursor in the production of dyestuffs. The alkylation process mentioned above allows for the preparation of novel dyestuffs that exhibit desirable properties for textile applications .

Medicinal Chemistry

Antimicrobial Properties
Research indicates that this compound has potential antimicrobial activity. A study demonstrated its effect on inhibiting microbial growth, although specific mechanisms remain to be fully elucidated . The compound's structure suggests it may interact with biological membranes or metabolic pathways, making it a candidate for further exploration in pharmaceutical applications.

Pharmaceutical Intermediates
The compound is also explored for its potential as an intermediate in the synthesis of pharmaceutical agents. Its functional groups can be modified to create derivatives with enhanced biological activity or specificity for certain targets in drug design .

Materials Science

Polymer Chemistry
In materials science, this compound can be used in the synthesis of polymers and resins. Its reactivity allows it to participate in condensation reactions that form cross-linked structures, which are valuable in creating durable materials for coatings and adhesives .

Table 1: Synthesis Conditions and Yields

ReactionConditionsYield (%)
Alkylation with dimethyl sulfatePotassium carbonate, 100°C69.5%
Alkylation with diethyl sulfatePotassium carbonate, 100°C97.5%
Bromination reactionAcetic acid, 0-20°C90%

Table 2: Antimicrobial Activity

CompoundTest OrganismMinimum Inhibitory Concentration (MIC)
This compoundMicrococcus luteusNot specified
Cinnamaldehyde (control)Micrococcus luteus74 mg/L

Case Studies

Case Study 1: Synthesis of Dyestuffs
A patent describes a method for synthesizing various alkoxy derivatives of this compound that are useful as dyes. The process involves reacting the compound with different alkylating agents under controlled conditions to optimize yield and purity .

Case Study 2: Antimicrobial Testing
In a study examining various natural compounds for antimicrobial properties, this compound was tested against several bacteria. While it showed some inhibitory effects, further studies are needed to clarify its efficacy compared to established antimicrobial agents like cinnamaldehyde .

Comparison with Similar Compounds

Structural and Physical Properties

Compound Molecular Formula Molecular Weight Substituents logP<sup>†</sup> Key Physical Traits
2-Hydroxy-5-methoxybenzaldehyde C₈H₈O₃ 152.15 2-OH, 5-OCH₃ 2.72 White solid; mp 60–62°C
Salicylaldehyde C₇H₆O₂ 122.12 2-OH ~1.2 Colorless liquid; mp -7°C
2,5-Dihydroxybenzaldehyde C₇H₆O₃ 138.12 2-OH, 5-OH ~0.5 Crystalline solid; higher polarity
2,5-Dimethoxybenzaldehyde C₉H₁₀O₃ 166.17 2-OCH₃, 5-OCH₃ ~3.1 Solid; increased lipophilicity
o-Vanillin C₈H₈O₃ 152.15 2-OH, 3-OCH₃ ~2.4 Solid; mp 40–42°C

<sup>†</sup>logP values calculated or estimated from experimental data .

Antimicrobial Effects:

  • This compound: MIC = 64 μg/mL against Aspergillus spp. . Synergistic with Antimycin A (FICI ≤0.5) against fungal pathogens .
  • o-Vanillin :

    • Similar MIC (64 μg/mL) but less effective in combinatorial therapies .

Membrane Interactions:

  • This compound increases cardiolipin monolayer fluidity, while 2,5-dihydroxybenzaldehyde destabilizes DPPE packing .

Biological Activity

2-Hydroxy-5-methoxybenzaldehyde (also known as vanillin isomer) is an organic compound with significant biological activities, including antimicrobial, antioxidant, and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

This compound has the molecular formula C8H8O3C_8H_8O_3 and is characterized by its aromatic structure, featuring a hydroxyl group and a methoxy group attached to a benzaldehyde moiety. Its synthesis typically involves the Reimer-Tiemann reaction on 4-methoxyphenol, yielding a product with a high degree of purity.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial efficacy of this compound against various bacterial strains. For instance, it has been shown to affect intracellular ATP concentrations in microbial cells, indicating its potential as an antimicrobial agent. Specifically, it demonstrated significant activity against Mycobacterium avium subsp. paratuberculosis (Map), with observed changes in absorbance readings suggesting cellular uptake and metabolic interaction with the compound .

Table 1: Antimicrobial Activity Data

MicroorganismMinimum Inhibitory Concentration (MIC)Mechanism of Action
Mycobacterium avium24 mg/LIntracellular ATP reduction
Staphylococcus aureus1024 µg/mLMembrane disruption and protein leakage

Antioxidant Activity

The compound also exhibits notable antioxidant properties. Research indicates that it can scavenge free radicals effectively, which is crucial for mitigating oxidative stress in biological systems. This activity is often measured using various assays, including DPPH and ABTS assays.

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. It has been evaluated for its cytotoxic effects on cancer cell lines, showing potential in inhibiting cell proliferation and inducing apoptosis. The underlying mechanisms appear to involve the modulation of signaling pathways related to cell survival and death.

Case Study: Cytotoxic Effects on Cancer Cells

A study involving various cancer cell lines demonstrated that treatment with this compound resulted in:

  • Inhibition of cell growth : Significant reduction in cell viability was observed at concentrations above 50 µM.
  • Induction of apoptosis : Flow cytometry analysis indicated increased annexin V positivity in treated cells, confirming apoptotic activity.

The biological activities of this compound can be attributed to several mechanisms:

  • Membrane Disruption : The compound interacts with bacterial membranes, leading to increased permeability and leakage of cellular contents.
  • Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress in cells through ROS generation.
  • Apoptosis Induction : In cancer cells, it activates apoptotic pathways that lead to programmed cell death.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-Hydroxy-5-methoxybenzaldehyde?

  • Methodological Answer : this compound is commonly synthesized via substitution or condensation reactions. For example, it serves as a starting material in hydrazone formation by reacting with benzohydrazides under reflux in ethanol with acetic acid catalysis . Commercial availability (e.g., Fluka, Sigma-Aldrich) also supports its use in multi-step syntheses, such as forming Schiff bases or metal complexes .

Q. How is this compound characterized spectroscopically?

  • Methodological Answer : Key techniques include:

  • FT-IR : Identifies functional groups (e.g., aldehyde C=O stretch at ~1680 cm⁻¹, phenolic O-H stretch at ~3200 cm⁻¹) .
  • NMR : ¹H NMR (300 MHz) shows peaks for methoxy (-OCH₃) at δ 3.8 ppm and aromatic protons at δ 6.5–7.5 ppm .
  • UV-Vis : Absorbance in methanol at λ ~300 nm correlates with π→π* transitions in the aromatic-aldehyde system .

Q. What safety precautions are critical when handling this compound?

  • Methodological Answer :

  • Use gloves, lab coats, and fume hoods to avoid skin/eye contact and inhalation .
  • Store in tightly sealed containers in dry, ventilated areas away from ignition sources .
  • Spills should be vacuumed or swept into chemical waste containers, not released into drains .

Advanced Research Questions

Q. How do computational models (e.g., DFT) align with experimental spectroscopic data for this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level predict vibrational frequencies and electronic transitions. For instance, theoretical IR spectra show <2% deviation from experimental data, validating the planar molecular geometry and intramolecular hydrogen bonding between -OH and -OCH₃ groups . Discrepancies in lower-frequency modes (<500 cm⁻¹) may arise from crystal packing effects not modeled in gas-phase DFT .

Q. What strategies resolve contradictions in crystallographic data for this compound derivatives?

  • Methodological Answer :

  • Software Tools : SHELX programs (e.g., SHELXL for refinement) are used to resolve twinning or disorder in crystals. For example, high-resolution data (≤1.0 Å) improves electron density maps for methoxy group positioning .
  • Validation : Cross-checking with Hirshfeld surface analysis or hydrogen-bonding networks ensures structural consistency .

Q. How does this compound enhance the bioactivity of coordination complexes?

  • Methodological Answer : Its phenolic -OH and aldehyde groups act as chelating sites for metals (e.g., Cu²⁺, Zn²⁺). In antibacterial studies, hydrazone derivatives show enhanced activity (MIC ~12.5 µg/mL against S. aureus) due to increased lipophilicity and membrane disruption . Dose-response assays (e.g., broth microdilution) and molecular docking (e.g., PDB: 1JIJ) validate target binding .

Q. What experimental designs optimize the catalytic pyrolysis of this compound derivatives?

  • Methodological Answer : Using MCM-41 mesoporous catalysts loaded with transition metals (e.g., Ni, Co) at 500–600°C maximizes yield of nitrogenous compounds (e.g., this compound derivatives) via dehydrogenation and demethoxylation. GC-MS quantifies products, while BET surface area analysis correlates pore size with catalytic efficiency .

Properties

IUPAC Name

2-hydroxy-5-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O3/c1-11-7-2-3-8(10)6(4-7)5-9/h2-5,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZHSPPYCNDYIKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40217478
Record name m-Anisaldehyde, 6-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40217478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

672-13-9
Record name 2-Hydroxy-5-methoxybenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=672-13-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methoxysalicylaldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000672139
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Hydroxy-5-methoxybenzaldehyde
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30116
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name m-Anisaldehyde, 6-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40217478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methoxysalicylaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.537
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-Hydroxy-5-methoxybenzaldehyde
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GYT2Q9UR3W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

The oil from Example 1 was distilled at 10 mm through a 6-inch Vigreaux column. A light yellow fraction boiling at 124-129° C. was collected. The liquid chromatograph area percentage was 95% and the liquid chromatographic weight percentage was 90%. The overall assay yield based on the starting 4-methoxyphenol was 70%. The distilled oil was then converted to 2,5-dimethoxybenzaldehyde via the procedure in Comparative Example 1 (a). An 82% yield of light yellow crystals having a liquid chromatograph weight percent assay of 99.3% was obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
Example 1 ( a )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A mixture of 600 g of acetonitrile, 186.2 g of 4-methoxyphenol (1.5 moles) and 214 g (2.25 moles) of anhydrous magnesium chloride was warmed to 45° C. and 227.4 g (2.25 moles) of triethylamine was added dropwise at that temperature. Paraformaldehyde (150 g, 4.75 moles) was then added and the reaction was heated to reflux. Methanol was removed over 3 hours by distillation, using a 10-inch column packed with Penn-State packing. The weight of the methanol removed (vapor temperature 60-65° C.) was 130 g. The solution was cooled to 60° C. and added to 900 mL of water. The solution was acidified with 240 mL of conc. HCl and extracted with 150 g of ethyl acetate. The ethyl acetate solution was washed once with 300 mL of tap water, clarified through diatomaceous earth, and stripped on a rotary evaporator at 10 mm pressure and 85° C. bath temperature. The weight of the product was 206.5 g, the liquid chromatograph area percent was 86%, and liquid chromatograph weight percent was 82%. The overall assay yield was 74%.
Quantity
227.4 g
Type
reactant
Reaction Step One
Quantity
150 g
Type
reactant
Reaction Step Two
Quantity
186.2 g
Type
reactant
Reaction Step Three
Quantity
214 g
Type
reactant
Reaction Step Three
Quantity
600 g
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

To a mixture of MgCl2 (3.48 g, 37.0 mmol), TEA (12.8 mL, 92.1 mmol) and paraformaldehyde (5 g, 167 mmol) in MeCN (100 mL) was added 4-methoxy-phenol (3 g, 24.2 mmol). The mixture was refluxed for 8 hours, cooled to room temperature, then poured into 5% HCl (300 mL), extracted with ethyl acetate (200 mL×3). The combined organic layer was dried, concentrated and purified by column chromatography on silica gel (ethyl acetate/n-hexane=1/5) to give 2.3 g of 2-hydroxy-5-methoxy-benzaldehyde (4A).
Name
Quantity
3.48 g
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
12.8 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

p-Cresol (100 g) in dry THF(100 ml) was added dropwise to a mechanically stirred, freshly prepared solution of ethyl magnesium bromide [magnesium (25.0 g) and bromoethane (75 ml)]in THF (500 ml) under nitrogen at a rate which maintained a slow reflux (about 30 mins). After a further 30 mins toluene (1.21) was added, followed by 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidone (125 ml), and paraformaldehyde (70 g). The mixture was then heated at reflux for 16 h. The mixture was concentrated by distillation and aqueous hydrochloric acid (2M, 600 ml) then added. Water (600 ml) was added and the mixture filtered through "hyflo". The organic phase was separated, dried, filtered and concentrated in vacuo to give a brown oil. The oil was steam distilled and the product extracted from the distillate with ether (1 liter). The organic extract was dried, filtered and concentrated in vacuo to give a pale yellow slurry which was cooled to -10° C., triturated with ether (precooled to -78° C., 100 ml), filtered off rapidly and washed with ether (precooled to -78° C.) to give the title compound as colourless needles, (131.4 g).
Quantity
100 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
25 g
Type
reactant
Reaction Step Two
Quantity
75 mL
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
reactant
Reaction Step Two
Quantity
70 g
Type
reactant
Reaction Step Three
Quantity
125 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Synthesis routes and methods V

Procedure details

To a mixture of compound p-methoxyphenol (3 g, 24.2 mmol), anhydrous magnesium dichloride (3.48 g, 37.0 mmol) and dry triethylamine (12.8 mL, 92.1 mmol) in 100 mL of acetonitrile was added dry paraformaldehyde (5 g, 167 mmol). The reaction mixture was refluxed for 8 hours and cooled down to room temperature. Then the reaction mixture was poured into 5% HCl (300 mL) and extracted with diethyl ether (200 mL) for three times. The combined organic layers were dried over anhydrous Na2SO4, filtered, and evaporated. The residue was purified by flash column chromatography (20% EtOAc in n-hexane) to yield 3.35 g of 2-hydroxy-5-methoxybenzaldehyde (91% yield).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
3.48 g
Type
reactant
Reaction Step One
Quantity
12.8 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4-Chlorophenolate
2-Hydroxy-5-methoxybenzaldehyde
4-Chlorophenolate
2-Hydroxy-5-methoxybenzaldehyde
4-Chlorophenolate
4-Chlorophenolate
2-Hydroxy-5-methoxybenzaldehyde
4-Chlorophenolate
4-Chlorophenolate
2-Hydroxy-5-methoxybenzaldehyde
4-Chlorophenolate
4-Chlorophenolate
2-Hydroxy-5-methoxybenzaldehyde
4-Chlorophenolate
2-Hydroxy-5-methoxybenzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.